molecular formula C13H12N4OS2 B2817629 (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 433704-07-5

(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No. B2817629
CAS RN: 433704-07-5
M. Wt: 304.39
InChI Key: ROTLNWNRDJSSAS-YFHOEESVSA-N
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Description

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained .


Molecular Structure Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts has been discussed . Extensive NMR analysis and ultimately X-ray crystallography were used to demonstrate both the regiochemistry and stereochemistry of the addition products, arising from derivatisation of the exocyclic 2-amino group .


Chemical Reactions Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts has been discussed . This process leads to the formation of diverse structures .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

The compound is a part of a class of compounds that have been synthesized as potential multi-kinase inhibitors . These inhibitors are used in the treatment of various cancers. The lead compound in this class has shown the ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

Functional Materials

Imidazoles are being used in the development of functional materials . This is due to their versatility and utility in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Catalysis

Imidazoles are also being used in catalysis . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Dyes for Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications is being conducted . It is due to their versatility and utility in a number of these areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Synthesis of Polycyclic Aromatic Hydrocarbons

The compound is used in the synthesis of polycyclic aromatic hydrocarbons of imidazo . This is achieved by palladium-catalyzed oxidative annulation of 3- (1H-benzo imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group .

properties

IUPAC Name

5-[(E)-1H-benzimidazol-2-yliminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-2-17-11(18)10(20-13(17)19)7-14-12-15-8-5-3-4-6-9(8)16-12/h3-7,18H,2H2,1H3,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALKEGCPIMFLDA-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(SC1=S)/C=N/C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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